(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol
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Overview
Description
The compound (2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol is a complex organic molecule that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and coupling reactions. The starting materials often include a protected sugar moiety and a purine base, which are then coupled under specific conditions to form the desired nucleoside analog.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of functionalized nucleoside analogs.
Scientific Research Applications
(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of (2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with the replication and transcription processes. This compound targets specific enzymes and pathways involved in DNA and RNA synthesis, thereby inhibiting the proliferation of viruses or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer therapy.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness
(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: is unique due to its specific structural features, such as the methoxyphenyl group and the oxolan ring, which confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
Properties
Molecular Formula |
C18H21N5O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C18H21N5O4/c1-26-12-4-2-11(3-5-12)7-19-17-16-18(21-9-20-17)23(10-22-16)15-6-13(25)14(8-24)27-15/h2-5,9-10,13-15,24-25H,6-8H2,1H3,(H,19,20,21)/t13?,14-,15-/m1/s1 |
InChI Key |
AKJHVIUPANJXJI-JVIGXAJISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4CC([C@H](O4)CO)O |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Origin of Product |
United States |
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